![molecular formula C15H12BrN3O2S2 B2469164 (E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide CAS No. 851080-21-2](/img/structure/B2469164.png)
(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide” is a chemical compound1. However, detailed information about this specific compound is not readily available in the sources I found.
Synthesis Analysis
While I couldn’t find specific synthesis information for the requested compound, I found related information on the synthesis of similar compounds. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid2.Molecular Structure Analysis
The molecular structure of this compound is not explicitly mentioned in the sources I found. However, it’s known that benzothiazoles are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures3.Chemical Reactions Analysis
Specific chemical reactions involving this compound are not mentioned in the sources I found. However, in a related study, intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield final derivatives2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the sources I found. However, the purity of synthesized compounds in a related study was judged by their C, H, and N analysis and the structure was analyzed based on IR, 1H, 13C NMR, and mass spectral data2.Scientific Research Applications
Chemosensor for Cyanide Anions
(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide and related compounds have been researched for their potential use as chemosensors for cyanide anions. These compounds can recognize cyanide anions and exhibit color change, which can be observed by the naked eye. This property is utilized in detecting and quantifying cyanide ions, which is crucial in environmental monitoring and forensic investigations (Wang et al., 2015).
Antibacterial Agents
Research indicates that derivatives of (E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide exhibit promising antibacterial activity. These derivatives, particularly against bacteria like Staphylococcus aureus and Bacillus subtilis, have been explored as novel antibacterial agents. Their potential in combating antibiotic-resistant strains is a significant area of research (Palkar et al., 2017).
Antimicrobial and Antifungal Activity
Some derivatives of this compound have been synthesized and tested for their antimicrobial and antifungal activities. They have shown varying degrees of efficacy against different microbial strains, indicating their potential in the development of new antimicrobial and antifungal agents (Anuse et al., 2019).
Anticancer Activity
Studies have been conducted on derivatives of (E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide for their potential anticancer properties. These compounds have been evaluated against various cancer cell lines, showing promising results and opening avenues for new anticancer drugs (Atta et al., 2021).
Apoptosis Induction in Cancer Cells
Research on thiazolides, a class of compounds related to (E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide, has shown their ability to induce apoptosis in colon carcinoma cell lines. Understanding the structure-function relationship of these compounds can lead to new treatments for various cancers (Brockmann et al., 2014).
Synthesis and Structural Analysis
There is also significant research on the synthesis, characterization, and structural analysis of these compounds. Understanding their chemical properties is crucial for developing targeted applications in medicine and environmental sensing (Saeed & Rafique, 2013).
Safety And Hazards
Future Directions
While specific future directions for this compound are not mentioned in the sources I found, benzothiazole derivatives display a wide spectrum of pharmacologic effects, including anti-inflammatory, antibacterial, antiviral, antioxidant, and immunomodulatory properties3. This suggests potential future research directions in these areas.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of the compound. For a more comprehensive analysis, further research and expert consultation are recommended.
properties
IUPAC Name |
N-(6-acetamido-3-methyl-1,3-benzothiazol-2-ylidene)-5-bromothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2S2/c1-8(20)17-9-3-4-10-12(7-9)23-15(19(10)2)18-14(21)11-5-6-13(16)22-11/h3-7H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGPIDJXYJFOFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Br)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

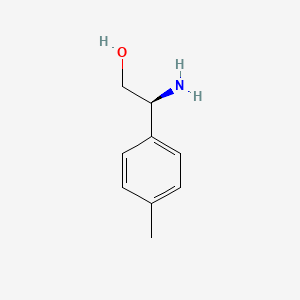
![2-(2-Furyl)-4-[(4-methylphenyl)sulfonyl]-5-[benzylamino]-1,3-oxazole](/img/structure/B2469084.png)

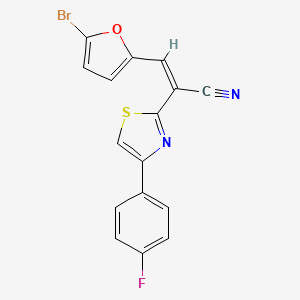
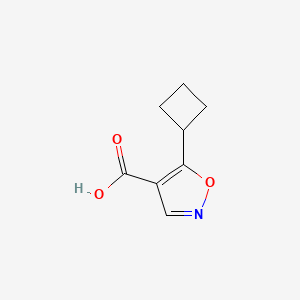
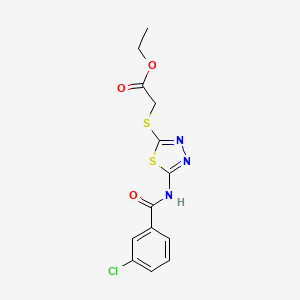
![4-(3-(benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B2469092.png)

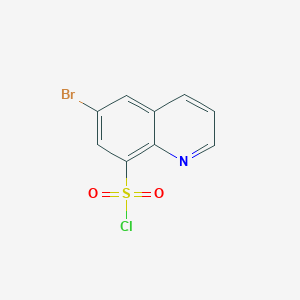
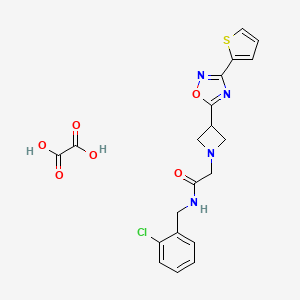

![2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B2469102.png)
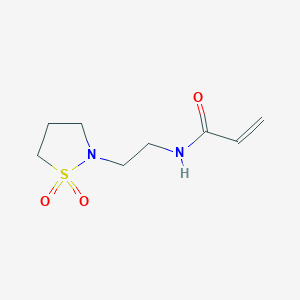
![N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2469104.png)